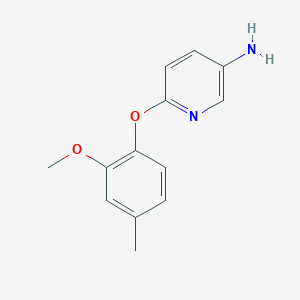

6-(2-Methoxy-4-methylphenoxy)pyridin-3-amine

Description

Contextualization within Pyridine-Based Heterocyclic Chemistry Research

Pyridine (B92270) and its derivatives are fundamental building blocks in organic chemistry, recognized for their presence in a vast array of natural products, pharmaceuticals, and agrochemicals. The pyridine ring is a six-membered aromatic heterocycle containing one nitrogen atom, which imparts unique electronic properties and reactivity compared to its carbocyclic analog, benzene (B151609).

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic substitution, particularly at the 2- and 4-positions. Conversely, electrophilic substitution is generally more difficult and typically occurs at the 3-position. The nitrogen atom also provides a site for hydrogen bonding, which can be crucial for molecular recognition in biological systems. The diverse biological activities associated with pyridine derivatives, including antiproliferative, antituberculosis, and anti-inflammatory effects, underscore the importance of this scaffold in drug design. nih.gov

Strategic Significance of Aryloxypyridine Scaffolds in Advanced Chemical Synthesis

The aryloxypyridine scaffold, which is central to the structure of 6-(2-methoxy-4-methylphenoxy)pyridin-3-amine, is a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets. The ether linkage between the pyridine ring and the aromatic (aryl) group provides a combination of rigidity and conformational flexibility, which is often advantageous for optimizing interactions with protein binding sites.

The synthesis of aryloxypyridine derivatives is a significant focus of organic synthesis research. Common synthetic routes include nucleophilic aromatic substitution (SNAr) reactions, where a halogenated pyridine reacts with a phenoxide, and copper- or palladium-catalyzed cross-coupling reactions, such as the Ullmann or Buchwald-Hartwig reactions. mdpi.com These methods allow for the modular construction of diverse libraries of aryloxypyridine compounds for biological screening.

Overview of Current Academic Research Trajectories for Functionalized Pyridine Amines

Functionalized pyridine amines are a class of compounds that continue to attract considerable research interest due to their wide range of biological activities. The amino group on the pyridine ring can serve as a key pharmacophoric feature, participating in hydrogen bonding interactions with biological targets. Additionally, it provides a reactive handle for further chemical modification, allowing for the synthesis of more complex molecules.

Current research often focuses on the development of novel synthetic methodologies to access polysubstituted pyridine amines with precise control over regioselectivity. acs.orgnih.gov There is also a strong emphasis on exploring the therapeutic potential of these compounds, with studies investigating their efficacy as kinase inhibitors, anti-inflammatory agents, and treatments for neurodegenerative diseases. nih.govnih.gov The structure-activity relationship (SAR) of pyridine derivatives is a key area of investigation, aiming to understand how different substituents on the pyridine ring influence biological activity. nih.gov For instance, the presence of specific groups like methoxy (B1213986) (-OCH3) and amino (-NH2) has been shown to enhance the antiproliferative activity of some pyridine derivatives. nih.gov

Rationale for In-Depth Investigation of this compound in Chemical Research

While direct research on this compound is limited, the rationale for its investigation can be inferred from its constituent parts. The molecule combines the proven biological relevance of the 3-aminopyridine (B143674) core with a substituted phenoxy group. The 2-methoxy-4-methylphenol (B1669609) moiety, also known as creosol, is a naturally occurring compound found in sources like wood creosote (B1164894) and is used as a flavoring agent. chemicalbook.comhmdb.canih.gov Derivatives of this phenol (B47542) have been studied for various biological activities, including anti-inflammatory and anticancer effects. nih.gov

The specific combination of the methoxy and methyl groups on the phenoxy ring, along with the amino group on the pyridine ring, presents a unique chemical entity with a distinct electronic and steric profile. This could lead to novel biological activities or improved properties compared to simpler, unsubstituted analogs. Therefore, an in-depth investigation would be warranted to synthesize this compound, characterize its physicochemical properties, and screen it for a range of biological activities. Such research would contribute to the broader understanding of the structure-activity relationships of aryloxypyridine amines and could potentially lead to the discovery of new therapeutic agents or other valuable chemical entities.

Structure

3D Structure

Properties

IUPAC Name |

6-(2-methoxy-4-methylphenoxy)pyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-9-3-5-11(12(7-9)16-2)17-13-6-4-10(14)8-15-13/h3-8H,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEJOVMLJXBGSSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC2=NC=C(C=C2)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016758-03-4 | |

| Record name | 6-(2-methoxy-4-methylphenoxy)pyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 6 2 Methoxy 4 Methylphenoxy Pyridin 3 Amine and Its Analogs

Regioselective Construction of the 6-Aryloxypyridine Core

The formation of the diaryl ether bond at the C6 position of the pyridine (B92270) ring is the initial key challenge in synthesizing the target compound. This can be achieved through several modern synthetic methods, including metal-catalyzed cross-coupling and nucleophilic aromatic substitution.

Metal-Catalyzed Cross-Coupling Strategies for Phenoxy Ether Formation

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-heteroatom bonds, including the C-O bond required for the 6-aryloxypyridine core.

Ullmann Condensation: The Ullmann condensation is a classic copper-catalyzed reaction for the formation of diaryl ethers from an aryl halide and a phenol (B47542). wikipedia.orgchemeurope.comorganic-chemistry.org In the context of synthesizing 6-(2-Methoxy-4-methylphenoxy)pyridin-3-amine, this would typically involve the reaction of a 6-halopyridine with 2-methoxy-4-methylphenol (B1669609). Traditional Ullmann conditions often require harsh reaction conditions, such as high temperatures (frequently over 200°C) and stoichiometric amounts of copper. wikipedia.orgnih.gov However, modern variations have been developed that use soluble copper catalysts with various ligands (e.g., phenanthroline, amino acids), allowing the reaction to proceed under milder conditions with improved functional group tolerance. wikipedia.orgnih.gov The mechanism involves the formation of a copper(I) phenoxide, which then reacts with the aryl halide. wikipedia.org

Buchwald-Hartwig C-O Coupling: A more recent and versatile alternative is the palladium-catalyzed Buchwald-Hartwig C-O coupling reaction. This method has become a staple in organic synthesis for its broad substrate scope and milder reaction conditions compared to the Ullmann reaction. acsgcipr.org The synthesis of the 6-aryloxypyridine core would involve coupling a 6-halopyridine (or triflate) with 2-methoxy-4-methylphenol in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. jk-sci.com The selection of the ligand is crucial for the reaction's success, with bulky, electron-rich phosphine ligands often providing the best results. jk-sci.com The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the 6-halopyridine, followed by coordination of the phenoxide, and subsequent reductive elimination to form the desired C-O bond and regenerate the catalyst. wuxiapptec.com

| Reaction | Typical Catalyst | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Ullmann Condensation | Copper (metal or salts) | High temperatures (>200°C), polar solvents | Cost-effective metal catalyst | Harsh conditions, limited substrate scope |

| Buchwald-Hartwig Coupling | Palladium complexes | Milder temperatures (80-100°C), various solvents | Broad substrate scope, high yields, milder conditions | More expensive catalyst, requires specific ligands |

Nucleophilic Aromatic Substitution (SNAr) Approaches to 6-Phenoxypyridines

Nucleophilic aromatic substitution (SNAr) provides a direct, metal-free pathway to aryloxypyridines. This reaction is contingent on the pyridine ring being sufficiently electron-deficient and possessing a good leaving group at the target position.

The synthesis of 6-phenoxypyridines via SNAr involves the reaction of a 6-halopyridine with a phenoxide nucleophile, in this case, the sodium or potassium salt of 2-methoxy-4-methylphenol. The electron-withdrawing nature of the pyridine nitrogen atom activates the C2 (and C6) and C4 positions towards nucleophilic attack. For the reaction to proceed efficiently, a good leaving group, such as a halide (F, Cl, Br, I), is required at the 6-position.

The reactivity of the leaving group in SNAr reactions on pyridine rings can be complex. In many activated aryl systems, the order of reactivity is F > Cl > Br > I, because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine. nih.govresearchgate.netnih.gov However, in some cases, particularly with less-activated systems or different nucleophiles, the C-X bond cleavage can become more important, leading to a reactivity order of I > Br > Cl > F. sci-hub.se Studies on halopyridines have shown that with oxygen nucleophiles, the reactivity often follows F > Cl > Br > I, suggesting a charge-controlled reaction where the high electronegativity of fluorine creates a more electrophilic C2/C6 position. sci-hub.se The reaction is typically carried out in a polar aprotic solvent like DMSO or HMPA to enhance the nucleophilicity of the phenoxide. sci-hub.se

Novel Cycloaddition and Annulation Strategies for Aryloxypyridine Scaffolds

Constructing the pyridine ring itself with the desired substituents already in place is a powerful strategy. Cycloaddition reactions, such as the Diels-Alder reaction, offer a convergent approach to highly substituted pyridines. acs.org

Inverse-electron-demand Diels-Alder reactions are particularly useful for pyridine synthesis. acsgcipr.orgthieme-connect.com This strategy involves the [4+2] cycloaddition of an electron-deficient diene (or azadiene) with an electron-rich dienophile. rsc.orgrsc.org For instance, a 1,2,4-triazine could react with an enamine or ynamine derived from an aryloxy precursor, which upon cycloaddition and subsequent extrusion of a small molecule (like N₂), would yield the aryloxypyridine core. acsgcipr.org While highly efficient, this approach requires the synthesis of often complex and specifically functionalized diene and dienophile precursors. acsgcipr.org

Another approach involves the [4+2] cycloaddition of vinylallenes with sulfonyl cyanides, which generates highly substituted 2-sulfonylpyridines. acs.org The resulting sulfonyl group can then be displaced by a nucleophile, such as 2-methoxy-4-methylphenoxide, via an SNAr reaction to furnish the desired 6-aryloxypyridine scaffold. acs.org

| Strategy | Key Reaction | Reactants | Key Features |

|---|---|---|---|

| Inverse-Electron-Demand Diels-Alder | [4+2] Cycloaddition | Electron-deficient azadiene + Electron-rich dienophile | Convergent, forms aromatic ring directly after extrusion |

| Vinylallene Cycloaddition | [4+2] Cycloaddition | Vinylallene + Sulfonyl cyanide | Forms a functionalized pyridine that allows for subsequent substitution |

Selective Functionalization and Amination at the Pyridin-3-amine Position

Once the 6-aryloxypyridine core is established, the next critical step is the introduction of the amino group at the C3 position. This is challenging due to the electronic properties of the pyridine ring, which favor nucleophilic attack at the C2, C4, and C6 positions.

Direct Amination Techniques for Pyridine Rings

Directly substituting a C-H bond with a C-N bond is an atom-economical approach. The most well-known direct amination of pyridines is the Chichibabin reaction. slideshare.netwikipedia.org This reaction typically uses sodium amide (NaNH₂) to introduce an amino group at the C2 or C6 position via a nucleophilic addition-elimination mechanism involving a hydride leaving group. wikipedia.orgscientificupdate.com

However, the Chichibabin reaction is generally not suitable for amination at the C3 position due to the electronic preference for nucleophilic attack at the ortho and para positions relative to the ring nitrogen. researchgate.net While some modern methods for C4-selective amination have been developed, direct and selective C3 amination of an existing pyridine ring remains a significant synthetic hurdle. researchgate.net Therefore, for the synthesis of 3-aminopyridine (B143674) derivatives, precursor-based methods are far more common and reliable.

Precursor-Based Synthesis of the Pyridin-3-amine Moiety

A more practical and widely used approach is to install a functional group at the 3-position that can be readily converted into an amine. This strategy allows for the circumvention of the regioselectivity issues associated with direct amination.

Hofmann Rearrangement of Nicotinamide: One of the most common industrial methods for preparing 3-aminopyridine is the Hofmann rearrangement of nicotinamide (pyridine-3-carboxamide). orgsyn.orggoogle.com This reaction involves treating the amide with an alkaline solution of sodium hypobromite or sodium hypochlorite. The amide is converted into an intermediate isocyanate, which is then hydrolyzed to yield the 3-aminopyridine. google.com This method is efficient and provides good yields of the desired product. orgsyn.org For the synthesis of the target molecule, this would involve preparing the 6-(2-methoxy-4-methylphenoxy)nicotinamide precursor and then subjecting it to Hofmann rearrangement conditions.

Reduction of 3-Nitropyridines: Another robust method is the reduction of a 3-nitropyridine precursor. orgsyn.org The nitro group is a strong electron-withdrawing group and can be introduced at the 3-position via electrophilic nitration of the pyridine ring, although this can sometimes be challenging and lead to mixtures of isomers. Once the 6-aryloxy-3-nitropyridine intermediate is obtained, the nitro group can be reduced to an amine using a variety of standard reducing agents, such as tin and hydrochloric acid, iron in acetic acid, or catalytic hydrogenation with palladium on carbon (Pd/C). orgsyn.orggoogle.comorgsyn.org This method is versatile and tolerant of many other functional groups.

| Method | Precursor | Key Reagents | Yield | Reference |

|---|---|---|---|---|

| Hofmann Rearrangement | Nicotinamide | NaOH, Br₂ (or NaOCl) | 85-89% (crude) | orgsyn.org |

| Nitro Group Reduction | 3-Nitropyridine | Zn/HCl or Catalytic Hydrogenation (e.g., Pd/C, H₂) | Generally high | orgsyn.org |

Green Chemistry Principles and Sustainable Synthesis Approaches for this compound

The integration of green chemistry principles into the synthesis of aromatic amines is a critical step towards environmentally benign chemical manufacturing. rsc.org These principles focus on reducing waste, using less hazardous materials, and improving energy efficiency. For a molecule like this compound, this involves re-evaluating traditional synthetic routes, which often rely on stoichiometric reagents and volatile organic solvents.

Sustainable approaches for the synthesis of related 3-amino-fused heterocycles have successfully employed methods such as aqueous micellar-mediated conditions and organocatalysis under solvent-free conditions. researchgate.net These techniques offer significant advantages, including mild reaction conditions, ease of product isolation, and the potential for gram-scale synthesis. researchgate.net For instance, the use of water as a solvent and vitamin B1 as an organocatalyst in the synthesis of imidazopyridine derivatives highlights a move away from conventional, more hazardous solvents and metal catalysts. researchgate.net

Another key aspect of green synthesis is the use of renewable resources and catalysts that are efficient and reusable. rsc.orgresearchgate.net The development of heterogeneous catalyst systems, such as sulfonic acid supported on silica (TsOH-SiO2), for the solvent-free synthesis of pyridinone derivatives demonstrates a protocol with high catalytic activity, broad substrate scope, and catalyst reusability, thus presenting economic and ecological benefits. researchgate.net

The assessment of the environmental impact of these synthetic pathways can be systematically evaluated using green metrics toolkits, such as the one developed by the CHEM21 consortium. rsc.org This allows researchers to quantify the "greenness" of a reaction by evaluating metrics like atom economy, reaction mass efficiency, and E-factor (environmental factor), encouraging more environmentally conscious decision-making in chemical synthesis. rsc.org

Table 1: Comparison of Traditional vs. Potential Green Synthetic Approaches for a Key Synthetic Step (Aryl Ether Formation) This table presents a hypothetical comparison for the formation of the ether linkage in this compound, based on established chemical principles.

| Parameter | Traditional Method (e.g., Ullmann Condensation) | Potential Green Method (e.g., Micellar Catalysis) |

| Solvent | High-boiling polar aprotic (e.g., DMF, NMP) | Water with surfactant |

| Catalyst | Stoichiometric copper, often in high loadings | Catalytic amount of a transition metal or organocatalyst |

| Temperature | High temperatures (150-200 °C) | Room temperature to moderate heat (~25-90 °C) researchgate.net |

| Work-up | Solvent extraction with organic solvents | Simple extraction or direct product isolation |

| Waste Profile | High E-factor, significant solvent and metal waste | Lower E-factor, primarily aqueous waste |

| Energy Use | High | Low to moderate |

Flow Chemistry and Continuous Synthesis Methodologies for Scalable Production

Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology for the scalable and efficient production of chemical compounds. This methodology involves pumping reagents through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. The advantages over traditional batch processing include enhanced safety, improved heat and mass transfer, higher yields, and the potential for streamlined multi-step syntheses. beilstein-journals.org

The application of flow chemistry is particularly relevant for the synthesis of heterocyclic compounds like pyridines. nih.gov For a multi-step synthesis of a molecule like this compound, individual reaction steps can be optimized under flow conditions and then coupled into a semi-continuous or fully continuous system. beilstein-journals.org For example, a hypothetical flow synthesis could involve the continuous formation of the ether linkage via a nucleophilic aromatic substitution reaction in one reactor module, followed by purification and immediate introduction into a second module for a subsequent transformation, such as a reduction or amination step.

A key benefit of flow synthesis is the ability to safely handle hazardous reagents or intermediates. For instance, reactions involving azides or other energetic compounds can be performed more safely in flow reactors due to the small reaction volumes at any given time. beilstein-journals.org The synthesis of pyrazole derivatives from vinylidene keto esters and hydrazine derivatives has been successfully demonstrated in a flow setup, achieving good to very good yields and excellent regioselectivities. nih.gov Similarly, 1,3-dipolar cycloadditions to form pyrazoles have been performed in continuous flow with short residence times. nih.gov These examples showcase the versatility and efficiency of flow systems for constructing heterocyclic cores relevant to the target molecule.

The development of a continuous flow method for a specific target requires the separate study and optimization of each reaction step. beilstein-journals.org Once optimized, steps with compatible solvent systems can be directly coupled, potentially telescoping a multi-step synthesis into a single, continuous operation that significantly reduces manual handling and production time. beilstein-journals.org

Table 2: Comparison of Batch vs. Flow Synthesis for a Hypothetical Nitration/Reduction Sequence This table outlines the potential advantages of a flow chemistry approach for a common synthetic sequence used in the preparation of amino-pyridines.

| Feature | Batch Processing | Continuous Flow Processing |

| Safety | Handling of large volumes of hazardous reagents (e.g., nitric acid, hydrogen gas); potential for thermal runaway. | Small reactor volumes minimize risk; enhanced heat dissipation prevents thermal runaway. beilstein-journals.org |

| Reaction Time | Hours to days per step, including work-up and isolation. | Minutes to hours for the entire sequence due to short residence times and process telescoping. beilstein-journals.orgnih.gov |

| Process Control | Difficult to precisely control temperature and mixing in large vessels. | Precise control over temperature, pressure, and stoichiometry. |

| Scalability | Scaling up can be non-linear and require significant process redesign. | Scalable by running the system for longer periods ("scaling out") or using larger reactors. |

| Product Purity | By-product formation can be significant; requires extensive purification. | Often results in higher purity and yield due to superior control over reaction conditions. |

| Overall Yield | Cumulative yield losses at each step of isolation and purification. | Higher overall yield due to minimized handling and potential for in-line purification. beilstein-journals.org |

Chemical Reactivity and Derivatization Strategies for 6 2 Methoxy 4 Methylphenoxy Pyridin 3 Amine

Reactions Involving the Pyridin-3-amine Moiety

The pyridin-3-amine portion of the molecule is a key site for a variety of chemical transformations, owing to the nucleophilic character of the amino group and the electronic nature of the pyridine (B92270) ring.

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally a challenging transformation. The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing effect, deactivating the ring towards attack by electrophiles. This deactivation is further enhanced in acidic conditions, which are common for many EAS reactions, as the pyridine nitrogen becomes protonated, creating a positively charged pyridinium ion that is even more resistant to electrophilic attack.

For 6-(2-methoxy-4-methylphenoxy)pyridin-3-amine, the amino group at the 3-position is an activating, ortho-, para-directing group. However, the deactivating nature of the pyridine nitrogen typically overrides this effect. Therefore, forcing conditions, such as high temperatures and strongly acidic media, would likely be required for any electrophilic substitution to occur. The substitution pattern would be influenced by the combined directing effects of the amino group and the phenoxy group, as well as the inherent reactivity of the pyridine ring positions. Computational studies on the nitration of pyridine and its derivatives suggest that the reaction proceeds through a stepwise polar mechanism, but the high activation energies involved, especially for the protonated species, make the reaction unfavorable.

Nucleophilic Reactivity of the Pyridin-3-amine

The primary amino group at the 3-position of the pyridine ring is a potent nucleophile. The lone pair of electrons on the nitrogen atom is available for attacking electrophilic centers. The nucleophilicity of the amino group in aminopyridines allows for a range of reactions, including coupling with various electrophiles.

In a notable example, the closely related compound 6-methoxypyridin-3-amine has been successfully employed in Buchwald-Hartwig amination reactions, coupling with various quinolinyl halides. This demonstrates the capacity of the amino group in such systems to participate in transition-metal-catalyzed cross-coupling reactions, forming new carbon-nitrogen bonds. It is expected that this compound would exhibit similar reactivity, serving as a valuable building block in medicinal and materials chemistry.

Amine-Based Derivatization (e.g., Acylation, Alkylation, Schiff Base Formation)

The nucleophilic amino group is the primary site for various derivatization reactions, allowing for the facile introduction of a wide array of functional groups.

Acylation: The reaction of this compound with acylating agents such as acid chlorides or anhydrides is expected to proceed readily to form the corresponding amides. This reaction is a common strategy to protect the amino group or to introduce specific acyl moieties for modulating the compound's biological or physical properties.

Alkylation: N-alkylation of the amino group can be achieved using various alkylating agents like alkyl halides or through reductive amination with aldehydes or ketones. While mono-alkylation can be selective under controlled conditions, over-alkylation to form the tertiary amine is a potential side reaction. For instance, N-monoalkylation of 2- and 3-aminopyridines has been accomplished using a carboxylic acid and sodium borohydride under mild conditions.

Schiff Base Formation: The primary amine functionality allows for the condensation reaction with aldehydes and ketones to form Schiff bases (imines). This reaction is typically carried out by refluxing the amine and the carbonyl compound in a suitable solvent, often with acid or base catalysis. A patent has described the formation of a Schiff base from 6-phenoxypyridin-3-amine and 2-methoxy-N-(thiophen-2-ylmethylene)ethanamine, indicating that this transformation is feasible for this class of compounds google.com.

| Derivatization Type | Reagents | Expected Product |

| Acylation | Acid Chloride (R-COCl) | N-(6-(2-methoxy-4-methylphenoxy)pyridin-3-yl)acetamide |

| Alkylation | Alkyl Halide (R-X) | 6-(2-methoxy-4-methylphenoxy)-N-alkylpyridin-3-amine |

| Schiff Base Formation | Aldehyde (R-CHO) | (E)-N-(arylmethylene)-6-(2-methoxy-4-methylphenoxy)pyridin-3-amine |

Diazotization and Subsequent Transformations

The primary aromatic amino group of this compound can undergo diazotization upon treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite and a strong acid. This reaction forms a pyridin-3-diazonium salt. Diazonium salts of aminopyridines are known to be formed in dilute mineral acids.

These diazonium intermediates are highly versatile and can undergo a variety of subsequent transformations, making them valuable synthetic precursors. Common reactions of diazonium salts include:

Sandmeyer Reaction: Replacement of the diazonium group with a halide (Cl, Br) or cyanide (CN) using copper(I) salts.

Schiemann Reaction: Replacement of the diazonium group with fluorine using fluoroboric acid (HBF4).

Gattermann Reaction: Replacement with a halide using copper powder.

Hydrolysis: Replacement with a hydroxyl group upon heating in an aqueous acidic solution.

Gomberg-Bachmann Reaction: Arylation via coupling with an aromatic compound.

Azo Coupling: Reaction with activated aromatic compounds to form azo dyes.

The stability and reactivity of the pyridin-3-diazonium salt derived from the title compound would be influenced by the electronic effects of the phenoxy substituent.

Reactivity of the Phenoxy Ether Linkage

The ether bond connecting the pyridine and phenoxy rings is generally stable but can be cleaved under specific and often harsh reaction conditions.

Cleavage Reactions and Mechanistic Investigations

The cleavage of aryl ethers typically requires strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr), at elevated temperatures. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on one of the adjacent carbon atoms.

In the case of this compound, there are two potential sites for cleavage: the bond between the pyridine ring and the ether oxygen, and the bond between the phenoxy ring and the ether oxygen. The regioselectivity of the cleavage would depend on the relative stability of the potential intermediates and the electronic nature of the two aromatic rings. Cleavage at the pyridine-oxygen bond would yield 6-hydroxypyridin-3-amine and 2-methoxy-4-methylphenol (B1669609), while cleavage at the phenoxy-oxygen bond would result in 3-amino-6-chloropyridine (if HCl is used) and 2-methoxy-4-methylphenol.

Ortho-Functionalization of the Phenoxy Moiety

The phenoxy group in this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the ether oxygen and the methoxy (B1213986) and methyl groups on the aromatic ring. These substituents direct incoming electrophiles primarily to the ortho and para positions. Given that the para position is occupied by the methyl group, electrophilic attack is anticipated to occur at the ortho positions relative to the phenoxy ether linkage.

Electrophilic halogenation, such as bromination, can be achieved using reagents like N-Bromosuccinimide (NBS). In the presence of a suitable solvent, NBS can serve as a source of electrophilic bromine for the functionalization of activated aromatic rings. For methoxy-substituted aromatic compounds, NBS has been shown to be an effective reagent for nuclear bromination. The reaction of this compound with NBS would be expected to yield mono- or di-brominated products on the phenoxy ring, depending on the stoichiometry and reaction conditions.

Nitration of the phenoxy ring can be accomplished using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. The strongly activating nature of the alkoxy and alkyl groups on the phenoxy ring suggests that this reaction would proceed under relatively mild conditions to introduce a nitro group at an ortho position.

Friedel-Crafts reactions represent another avenue for the ortho-functionalization of the phenoxy moiety. Friedel-Crafts alkylation and acylation, catalyzed by Lewis acids, could introduce alkyl or acyl groups, respectively, onto the activated phenoxy ring. The choice of catalyst and reaction conditions would be crucial to control the regioselectivity and avoid potential side reactions.

Table 1: Potential Ortho-Functionalization Reactions of the Phenoxy Moiety

| Reaction Type | Reagent/Catalyst | Expected Product |

| Bromination | N-Bromosuccinimide (NBS) | Ortho-bromo derivative |

| Nitration | HNO₃/H₂SO₄ | Ortho-nitro derivative |

| Friedel-Crafts Acylation | Acyl halide/Lewis acid | Ortho-acyl derivative |

Transformations of the Methoxy and Methyl Substituents on the Aryl Ring

The methoxy and methyl groups on the aryl ring of this compound offer additional sites for chemical modification, allowing for the synthesis of a diverse array of derivatives.

Selective Demethylation of the Methoxy Group

The selective cleavage of the methyl ether to reveal a hydroxyl group is a common transformation in organic synthesis. Boron tribromide (BBr₃) is a highly effective reagent for the demethylation of aryl methyl ethers. The reaction typically proceeds via the formation of a Lewis acid-base adduct between the ether oxygen and the boron center, followed by nucleophilic attack of a bromide ion on the methyl group. This method is known for its high efficiency and is often carried out at low temperatures in an inert solvent like dichloromethane. The resulting phenol (B47542) could then serve as a handle for further functionalization, such as esterification or etherification.

Table 2: Reagents for Selective Demethylation of the Methoxy Group

| Reagent | Typical Conditions |

| Boron tribromide (BBr₃) | Dichloromethane, -78 °C to room temperature |

| 47% Hydrobromic acid (HBr) | Acetic acid, reflux |

Functionalization at the Methyl Group

The methyl group attached to the phenoxy ring is a benzylic position and is therefore susceptible to oxidation and halogenation reactions.

Benzylic Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) can oxidize the benzylic methyl group to a carboxylic acid. This transformation provides a route to introduce a carboxyl functional group, which can then be converted into esters, amides, or other derivatives. The reaction is typically carried out in the presence of heat.

Benzylic Bromination: N-Bromosuccinimide (NBS), in the presence of a radical initiator such as benzoyl peroxide or AIBN, is a standard reagent for the selective bromination of benzylic C-H bonds, a reaction known as the Wohl-Ziegler bromination. This would convert the methyl group into a bromomethyl group, a versatile intermediate for nucleophilic substitution reactions to introduce a variety of functional groups.

Table 3: Potential Functionalization Reactions at the Methyl Group

| Reaction Type | Reagent/Initiator | Expected Product |

| Oxidation | Potassium permanganate (KMnO₄) | Carboxylic acid derivative |

| Bromination | N-Bromosuccinimide (NBS)/AIBN | Bromomethyl derivative |

Multi-Component Reactions and Heterocyclic Annulations Incorporating this compound as a Building Block

The 3-aminopyridine (B143674) scaffold within this compound is a valuable synthon for the construction of fused heterocyclic systems through multi-component reactions and annulation strategies.

Multi-Component Reactions (MCRs): Isocyanide-based MCRs, such as the Ugi reaction, are powerful tools for the rapid assembly of complex molecules. The primary amino group of this compound can participate in a four-component Ugi reaction with an aldehyde, a carboxylic acid, and an isocyanide to generate α-acetamidocarboxamide derivatives. This one-pot reaction allows for the introduction of significant molecular diversity.

Heterocyclic Annulations: The 3-aminopyridine moiety is a key precursor for the synthesis of various fused bicyclic heterocycles of medicinal importance.

Imidazopyridines: The reaction of 2-aminopyridines with α-haloketones is a classical method for the synthesis of imidazo[1,2-a]pyridines. By analogy, this compound could react with α-haloketones to form the corresponding imidazo[1,5-a]pyridine derivatives. Additionally, three-component reactions involving an aminopyridine, an aldehyde, and an isocyanide can also lead to the formation of 3-aminoimidazo[1,2-a]pyridines.

Pyrido[2,3-d]pyrimidines: These fused heterocycles can be synthesized from 2-aminopyridines through various cyclization strategies. For instance, reaction with α,β-unsaturated carbonyl compounds or their precursors can lead to the formation of the pyrimidine (B1678525) ring fused to the pyridine core. The amino group of this compound can act as a nucleophile to initiate the annulation process.

Table 4: Potential Multi-Component and Annulation Reactions

| Reaction Type | Reactants | Resulting Heterocycle |

| Ugi Reaction | Aldehyde, Carboxylic acid, Isocyanide | α-Acetamidocarboxamide |

| Imidazopyridine Synthesis | α-Haloketone | Imidazo[1,5-a]pyridine |

| Pyrido[2,3-d]pyrimidine Synthesis | α,β-Unsaturated carbonyl compound | Pyrido[2,3-d]pyrimidine |

Advanced Spectroscopic and Structural Characterization of 6 2 Methoxy 4 Methylphenoxy Pyridin 3 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 6-(2-Methoxy-4-methylphenoxy)pyridin-3-amine. It provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

Elucidation of Conformational Dynamics via Variable Temperature NMR

Variable Temperature (VT) NMR studies would be crucial in understanding the conformational dynamics of this compound. The molecule possesses rotational freedom around the ether linkage connecting the pyridinyl and phenoxy rings. At different temperatures, the rate of this rotation can change, leading to observable effects in the NMR spectrum. At high temperatures, rapid rotation would likely result in a time-averaged spectrum with sharp signals. Conversely, as the temperature is lowered, rotation may slow sufficiently to allow for the resolution of distinct signals for different conformations, a phenomenon known as coalescence. Analysis of these spectral changes would allow for the determination of the energy barriers to rotation.

Solid-State NMR for Crystalline and Amorphous Forms

Solid-State NMR (ssNMR) would provide invaluable information about the structure of this compound in its solid form, complementing data from single-crystal X-ray diffraction. Unlike solution-state NMR, which averages out anisotropic interactions, ssNMR can probe these interactions to reveal details about the local electronic environment and internuclear distances in the solid state. This technique would be particularly useful for characterizing any amorphous forms of the compound or for studying polymorphic forms that are not amenable to single-crystal X-ray diffraction.

2D NMR Techniques for Complex Spectral Assignment

To unambiguously assign the ¹H and ¹³C NMR signals of this compound, a suite of two-dimensional (2D) NMR experiments would be essential. Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to identify adjacent protons on the pyridine (B92270) and benzene (B151609) rings. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would establish correlations between protons and the carbon atoms they are directly attached to (one-bond) or separated by two or three bonds, respectively. These correlations are critical for assembling the molecular structure and assigning the chemical shifts of all atoms in the molecule.

Table 1: Hypothetical ¹H NMR Spectral Data for this compound (Note: This data is illustrative and not based on experimental results)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.85 | d | 1H | H-2 (pyridin-3-amine) |

| 7.15 | dd | 1H | H-4 (pyridin-3-amine) |

| 6.90 | d | 1H | H-5 (pyridin-3-amine) |

| 6.85 | d | 1H | H-6 (phenoxy) |

| 6.75 | dd | 1H | H-5 (phenoxy) |

| 6.70 | s | 1H | H-3 (phenoxy) |

| 5.20 | br s | 2H | -NH₂ |

| 3.80 | s | 3H | -OCH₃ |

| 2.30 | s | 3H | -CH₃ |

Table 2: Hypothetical ¹³C NMR Spectral Data for this compound (Note: This data is illustrative and not based on experimental results)

| Chemical Shift (ppm) | Assignment |

| 160.5 | C-6 (pyridin-3-amine) |

| 150.2 | C-2 (phenoxy) |

| 145.8 | C-3 (pyridin-3-amine) |

| 142.1 | C-1 (phenoxy) |

| 135.4 | C-2 (pyridin-3-amine) |

| 131.0 | C-4 (phenoxy) |

| 125.3 | C-4 (pyridin-3-amine) |

| 120.8 | C-6 (phenoxy) |

| 118.5 | C-5 (pyridin-3-amine) |

| 115.2 | C-5 (phenoxy) |

| 112.9 | C-3 (phenoxy) |

| 55.8 | -OCH₃ |

| 20.7 | -CH₃ |

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

Determination of Molecular Conformation and Intermolecular Interactions

A successful single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles, defining its exact molecular conformation in the solid state. This would reveal the relative orientation of the pyridinyl and phenoxy rings. Furthermore, this analysis would elucidate the nature and geometry of intermolecular interactions, such as hydrogen bonds involving the amine group and potential π-π stacking interactions between the aromatic rings, which govern the crystal packing.

Polymorphism and Co-crystallization Studies

Polymorphism, the ability of a compound to exist in more than one crystalline form, can significantly impact its physical properties. A systematic screening for polymorphs of this compound, employing various crystallization techniques, would be a critical step in its solid-state characterization. Any identified polymorphs would be analyzed by X-ray diffraction to understand the different packing arrangements. rsc.org Co-crystallization experiments with other molecules could also be explored to create new solid forms with potentially different properties, driven by specific intermolecular interactions. rsc.org

Vibrational Spectroscopy (FT-IR, Raman) for Detailed Structural Insight

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the structural arrangement of this compound.

The vibrational spectrum of this molecule is complex, featuring characteristic bands corresponding to its constituent parts: the aminopyridine ring, the methoxy-methyl-phenoxy group, and the ether linkage. The assignment of these bands is based on established group frequencies for similar aromatic and heterocyclic compounds. researchgate.netredalyc.org

Key vibrational modes include:

N-H Vibrations: The primary amine (-NH₂) group typically exhibits symmetric and asymmetric stretching vibrations. These are expected in the 3400-3200 cm⁻¹ region. The N-H bending (scissoring) mode is anticipated around 1650-1580 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching vibrations from both the pyridine and benzene rings are found in the 3100-3000 cm⁻¹ range. researchgate.net Aliphatic C-H stretching from the methyl (-CH₃) and methoxy (B1213986) (-OCH₃) groups are expected between 3000-2850 cm⁻¹.

C=C and C=N Ring Vibrations: The stretching vibrations of the aromatic C=C and C=N bonds within the pyridine and benzene rings occur in the 1650-1400 cm⁻¹ region. researchgate.net These bands are often strong in both IR and Raman spectra and are indicative of the aromatic skeleton.

C-O Ether Linkage: The asymmetric and symmetric stretching of the aryl-ether linkage (Ar-O-Ar) gives rise to strong bands. The asymmetric C-O-C stretch is typically observed in the 1270-1230 cm⁻¹ region, while the symmetric stretch appears at a lower frequency, around 1050-1010 cm⁻¹.

Ring Bending Modes: In-plane and out-of-plane bending modes for the substituted rings provide information about the substitution pattern and are found in the fingerprint region below 1000 cm⁻¹. researchgate.net

The following table summarizes the expected key vibrational frequencies and their assignments for this compound.

| Wave Number (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3350 | Asymmetric N-H Stretch | Primary Amine (-NH₂) |

| ~3280 | Symmetric N-H Stretch | Primary Amine (-NH₂) |

| 3100-3000 | Aromatic C-H Stretch | Pyridine & Benzene Rings |

| 2980-2870 | Aliphatic C-H Stretch | Methyl & Methoxy Groups |

| ~1620 | N-H Scissoring (Bending) | Primary Amine (-NH₂) |

| 1600-1450 | C=C and C=N Ring Stretching | Pyridine & Benzene Rings |

| ~1250 | Asymmetric Ar-O-C Stretch | Aryl Ether |

| ~1030 | Symmetric Ar-O-C Stretch | Aryl Ether |

The presence of a primary amine group (a hydrogen bond donor) and several acceptor atoms (the pyridine nitrogen, the ether oxygen, and the methoxy oxygen) allows this compound to participate in hydrogen bonding. rsc.orgmdpi.com These interactions can be either intramolecular (within the same molecule) or intermolecular (between different molecules).

Intermolecular hydrogen bonding, particularly N-H···N interactions between the amine group of one molecule and the pyridine nitrogen of another, can lead to the formation of supramolecular structures in the solid state. mdpi.com Evidence of such bonding in FT-IR spectroscopy includes a broadening and a shift to lower frequencies (red-shift) of the N-H stretching bands compared to their positions in a dilute, non-polar solution. researchgate.netacs.org The extent of this shift can provide qualitative information about the strength of the hydrogen bonds. Intramolecular hydrogen bonds, though potentially weaker in this specific geometry, could also influence the conformation of the molecule.

Advanced Mass Spectrometry Techniques

Mass spectrometry is indispensable for confirming the molecular weight and elucidating the structure of the compound through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z), which can be used to determine the elemental composition of a molecule. For this compound, the molecular formula is C₁₃H₁₄N₂O₂. nih.gov

The theoretical monoisotopic mass of the neutral molecule is 230.10553 Da. uni.lu In HRMS analysis, the compound is typically observed as a protonated molecule, [M+H]⁺, or other adducts. The exact mass of the protonated species allows for unambiguous confirmation of the elemental formula, distinguishing it from other isomers.

The table below shows predicted m/z values for common adducts that could be observed in an HRMS experiment.

| Adduct Form | Theoretical m/z |

| [M+H]⁺ | 231.11281 |

| [M+Na]⁺ | 253.09475 |

| [M+K]⁺ | 269.06869 |

| [M-H]⁻ | 229.09825 |

Data sourced from predicted values. uni.lu

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion (e.g., the [M+H]⁺ ion at m/z 231.11) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that reveals structural details.

A plausible fragmentation pathway for this compound would involve the cleavage of its most labile bonds. The ether linkage is a primary site for fragmentation.

Cleavage of the Ether Bond: The C-O bond between the pyridine ring and the phenoxy group can cleave, leading to two primary fragment ions.

Formation of the aminopyridinol ion radical cation.

Formation of the 2-methoxy-4-methylphenol (B1669609) ion.

Loss of Small Molecules/Radicals: Fragmentation can also proceed via the loss of small, stable neutral molecules or radicals from the parent ion.

Loss of a methyl radical (•CH₃) from the methoxy group.

Loss of formaldehyde (B43269) (CH₂O) from the methoxy group.

Analyzing the m/z values of these daughter ions allows for the reconstruction of the molecular structure and confirms the connectivity of the different functional groups.

Electronic Absorption and Fluorescence Spectroscopy

Electronic spectroscopy, including UV-Visible absorption and fluorescence, provides insights into the electronic transitions and photophysical properties of the molecule. The aromatic nature of this compound gives rise to characteristic electronic spectra.

The UV-Visible absorption spectrum is expected to show intense bands in the 200-400 nm range, corresponding primarily to π → π* transitions within the conjugated aromatic system. The presence of heteroatoms with lone pairs of electrons (N and O) also allows for n → π* transitions, which are typically weaker and may be observed at longer wavelengths.

The absorption maxima (λ_max) and molar absorptivity are influenced by the electronic effects of the substituents. The electron-donating amine (-NH₂) and methoxy (-OCH₃) groups can cause a bathochromic (red) shift of the absorption bands compared to the unsubstituted parent aromatic rings. The solvent environment can also play a significant role; a shift in λ_max upon changing solvent polarity (solvatochromism) can indicate the nature of the electronic transition.

Fluorescence spectroscopy measures the light emitted from the molecule as it returns from an excited electronic state to the ground state. While not all molecules that absorb light are fluorescent, conjugated aromatic systems like this one often exhibit fluorescence. The emission spectrum is typically a mirror image of the absorption spectrum and occurs at a longer wavelength (a Stokes shift). The fluorescence quantum yield and lifetime are key parameters that characterize the emission process and are sensitive to the molecular structure and environment.

Investigation of Electronic Transitions and Energy Levels

A thorough search of scientific databases and research literature did not yield specific studies detailing the experimental or computational investigation of the electronic transitions and energy levels for this compound.

Information regarding its Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap, which are crucial for understanding the compound's electronic behavior and potential for applications in optoelectronics, is not available. Such studies, often conducted using techniques like UV-Vis spectroscopy and supported by computational methods like Density Functional Theory (DFT), appear not to have been published for this specific molecule.

Table 1: Electronic Transition and Energy Level Data for this compound

| Parameter | Value | Method |

| Absorption Maxima (λmax) | Data not available | - |

| Molar Absorptivity (ε) | Data not available | - |

| Emission Maxima (λem) | Data not available | - |

| HOMO Energy | Data not available | - |

| LUMO Energy | Data not available | - |

| HOMO-LUMO Energy Gap (ΔE) | Data not available | - |

Quantum Yield and Lifetime Measurements for Photophysical Properties

Similarly, there is a lack of published data concerning the quantum yield and fluorescence lifetime of this compound. These parameters are essential for characterizing the efficiency and dynamics of the molecule's fluorescence, which are critical for applications in areas such as bioimaging, sensing, and organic light-emitting diodes (OLEDs).

Quantum yield measurements quantify the efficiency of photon emission after absorption, while lifetime measurements provide insight into the duration the molecule remains in its excited state. Without experimental data, a comprehensive understanding of the photophysical properties of this compound remains elusive.

Table 2: Photophysical Properties of this compound

| Parameter | Value | Conditions |

| Fluorescence Quantum Yield (ΦF) | Data not available | - |

| Fluorescence Lifetime (τF) | Data not available | - |

| Solvent(s) Studied | Data not available | - |

Theoretical and Computational Chemistry Studies of 6 2 Methoxy 4 Methylphenoxy Pyridin 3 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule from first principles. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and related characteristics.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. It is favored for its balance of accuracy and computational cost. A typical DFT study on 6-(2-methoxy-4-methylphenoxy)pyridin-3-amine would involve optimizing the molecular geometry to find its most stable three-dimensional structure.

From this optimized structure, various electronic properties and reactivity descriptors could be calculated. These often include:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting how the molecule would interact with other chemical species.

While no specific data exists for this compound, a hypothetical table of DFT-calculated properties is presented below for illustrative purposes.

| Property | Hypothetical Value | Description |

| HOMO Energy | -5.5 eV | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 4.3 eV | Indicator of chemical stability and reactivity. |

| Dipole Moment | 2.1 D | A measure of the overall polarity of the molecule. |

| Ionization Potential | 6.0 eV | The energy required to remove an electron from the molecule. |

| Electron Affinity | 1.0 eV | The energy released when an electron is added to the molecule. |

Ab Initio Methods for High-Accuracy Property Prediction

Ab initio (from the beginning) methods are another class of quantum chemical calculations that are generally more computationally intensive but can offer higher accuracy than DFT for certain properties. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be used to obtain highly accurate predictions of the molecule's geometry, vibrational frequencies, and thermochemical properties. Such calculations would serve to benchmark the results obtained from more cost-effective DFT methods.

Conformational Analysis and Potential Energy Surfaces

The structure of this compound is not rigid; it possesses several rotatable bonds, particularly around the ether linkage. A conformational analysis would be essential to identify the various low-energy shapes (conformers) the molecule can adopt.

This is typically done by systematically rotating key dihedral angles and calculating the corresponding energy, resulting in a potential energy surface (PES). The PES reveals the most stable conformers (local minima) and the energy barriers (transition states) that separate them. This information is critical for understanding how the molecule's shape influences its physical properties and biological activity.

Molecular Dynamics Simulations

While quantum mechanics is excellent for describing the static properties of a single molecule, molecular dynamics (MD) simulations are used to study the behavior of molecules over time, including their interactions with their environment.

Investigation of Solution-Phase Behavior and Solvent Interactions

An MD simulation of this compound would involve placing the molecule in a simulation box filled with a chosen solvent (e.g., water or an organic solvent) and then calculating the forces between all atoms to simulate their movements over a period of time.

Such a simulation could reveal:

Solvation Structure: How solvent molecules arrange themselves around the solute molecule. For instance, it would show how water molecules form hydrogen bonds with the amine and ether groups.

Radial Distribution Functions (RDFs): These plots would quantify the probability of finding a solvent atom at a certain distance from a specific atom in the solute, providing a detailed picture of the solvation shell.

Dynamics of Intermolecular Interactions in Condensed Phases

In a more concentrated system or a simulation of the solid state, MD can be used to explore how multiple molecules of this compound interact with each other. These simulations could predict condensed-phase properties and identify key intermolecular interactions, such as hydrogen bonding between the amine group of one molecule and the pyridine (B92270) nitrogen of another, or π-π stacking between the aromatic rings.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Modeling (Excluding Pharmacological Activity)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity or physicochemical properties, respectively. nih.govnih.gov These models are built upon the principle that the properties of a chemical are inherently linked to its molecular structure. By quantifying structural features through molecular descriptors, it becomes possible to predict the properties of new or untested compounds. For a molecule such as this compound, QSAR/QSPR models can offer valuable insights into its behavior in various non-pharmacological contexts, including materials science and chemical reactivity.

Prediction of Physicochemical Properties Relevant to Materials Science and Catalysis

In the realm of materials science and catalysis, QSPR models can be employed to predict a wide array of physicochemical properties of this compound that are crucial for its potential applications. These properties can include, but are not limited to, melting point, boiling point, solubility, viscosity, and thermal stability. Such predictions are invaluable for designing materials with desired characteristics or for understanding the behavior of a catalyst under specific reaction conditions.

The development of a QSPR model for predicting these properties would typically involve the following steps:

Data Collection: A dataset of compounds with known experimental values for the physicochemical property of interest is compiled. This dataset would ideally include molecules structurally similar to this compound.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the dataset. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical, among others.

Model Development and Validation: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a model that correlates the descriptors with the property. The model's predictive power is then rigorously validated using internal and external validation techniques.

Below is an illustrative data table showcasing the types of physicochemical properties that could be predicted for this compound using a validated QSPR model. The values presented are hypothetical and serve to demonstrate the potential output of such a computational study.

| Physicochemical Property | Predicted Value | Unit | Relevance in Materials Science/Catalysis |

|---|---|---|---|

| Melting Point | 125.8 | °C | Processing temperature, thermal stability |

| Boiling Point | 412.3 | °C | Distillation and purification processes |

| Aqueous Solubility | 0.85 | g/L | Formulation, environmental impact |

| LogP (Octanol-Water Partition Coefficient) | 3.2 | - | Polarity, interaction with non-polar materials |

| Thermal Stability (Decomposition Temp.) | 350 | °C | High-temperature applications |

Prediction of Reactivity Descriptors and Site Selectivity

QSAR/QSPR models, particularly those based on quantum-chemical descriptors, can provide significant insights into the chemical reactivity of this compound. Density Functional Theory (DFT) is a powerful tool for calculating a range of reactivity descriptors that can elucidate the molecule's behavior in chemical reactions. mdpi.comscielo.org.mx These descriptors help in identifying the most probable sites for electrophilic and nucleophilic attack, thereby predicting the regioselectivity of its reactions.

Key reactivity descriptors that can be computationally derived include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are indicative of a molecule's ability to donate and accept electrons, respectively. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, electronegativity, and the electrophilicity index can be calculated from HOMO and LUMO energies to provide a general measure of a molecule's reactivity and stability. nih.gov

Local Reactivity Descriptors: Fukui functions and dual descriptors are used to identify specific atomic sites within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. nih.gov The Molecular Electrostatic Potential (MEP) map visually represents the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

For this compound, DFT calculations could predict that the nitrogen atom of the amino group and certain carbon atoms on the pyridine and phenoxy rings are the most nucleophilic centers, while the protonated form of the pyridine nitrogen could be an electrophilic site.

The following table illustrates the kind of data that would be generated from a DFT-based reactivity study of this compound. The values are representative and based on studies of similar aromatic amines and ethers.

| Reactivity Descriptor | Predicted Value | Unit | Implication for Reactivity |

|---|---|---|---|

| HOMO Energy | -5.8 | eV | Electron-donating ability |

| LUMO Energy | -1.2 | eV | Electron-accepting ability |

| HOMO-LUMO Gap | 4.6 | eV | Kinetic stability and reactivity |

| Chemical Hardness (η) | 2.3 | eV | Resistance to change in electron distribution |

| Electronegativity (χ) | 3.5 | eV | Electron-attracting tendency |

| Electrophilicity Index (ω) | 2.68 | eV | Propensity to accept electrons |

Spectroscopic Property Prediction via Computational Methods

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for structure elucidation and for understanding their electronic and vibrational characteristics. For this compound, computational methods can provide theoretical spectra that can be compared with experimental data to confirm its structure and to gain deeper insights into its properties.

Computational NMR Chemical Shift and Coupling Constant Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. Computational methods, particularly those based on DFT, can accurately predict ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants. github.io The GIAO (Gauge-Including Atomic Orbital) method is one of the most common approaches for calculating NMR parameters.

The predictive process involves:

Conformational Analysis: Identifying the low-energy conformers of the molecule, as the observed NMR spectrum is a Boltzmann-weighted average of the spectra of the individual conformers.

Geometry Optimization: Optimizing the geometry of each conformer at a suitable level of theory.

NMR Calculation: Calculating the isotropic shielding values for each nucleus in each conformer.

Chemical Shift Prediction: Converting the shielding values to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS).

For this compound, such calculations would predict the chemical shifts for all the hydrogen and carbon atoms, aiding in the assignment of the experimental NMR spectrum. The predicted chemical shifts would be influenced by the electronic environment of each nucleus, which is determined by the interplay of the electron-donating and electron-withdrawing effects of the various functional groups.

A representative table of predicted ¹³C NMR chemical shifts for this compound is shown below. These values are illustrative and based on typical chemical shifts for similar structural motifs.

| Atom | Predicted ¹³C Chemical Shift (ppm) |

|---|---|

| C (Pyridine, C2) | 158.2 |

| C (Pyridine, C3) | 135.6 |

| C (Pyridine, C4) | 118.9 |

| C (Pyridine, C5) | 142.1 |

| C (Pyridine, C6) | 150.4 |

| C (Phenoxy, C1) | 145.3 |

| C (Phenoxy, C2) | 115.8 |

| C (Phenoxy, C3) | 123.7 |

| C (Phenoxy, C4) | 130.5 |

| C (Phenoxy, C5) | 121.6 |

| C (Phenoxy, C6) | 112.4 |

| C (Methoxy on Phenoxy) | 55.9 |

| C (Methyl on Phenoxy) | 20.7 |

Vibrational Frequency Calculations and Normal Mode Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. DFT calculations can be used to predict the vibrational frequencies and intensities of a molecule, which can be compared with experimental spectra. researchgate.netjmaterenvironsci.com This comparison can aid in the assignment of vibrational bands to specific molecular motions and can confirm the presence of particular functional groups.

The computational process involves:

Geometry Optimization: Obtaining the equilibrium geometry of the molecule.

Frequency Calculation: Calculating the second derivatives of the energy with respect to the atomic coordinates to obtain the force constants and, subsequently, the vibrational frequencies.

Normal Mode Analysis: Visualizing the atomic motions associated with each vibrational frequency.

For this compound, these calculations would predict the frequencies of characteristic vibrations such as N-H stretching of the amino group, C-O stretching of the ether and methoxy (B1213986) groups, C-H stretching of the aromatic rings and methyl group, and various ring breathing modes.

An illustrative table of key predicted vibrational frequencies for this compound is provided below.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(N-H) | 3450, 3360 | Asymmetric and symmetric stretching of the amino group |

| ν(C-H) aromatic | 3100-3000 | Stretching of C-H bonds on the pyridine and phenoxy rings |

| ν(C-H) aliphatic | 2980, 2870 | Asymmetric and symmetric stretching of the methyl and methoxy groups |

| ν(C=N), ν(C=C) | 1620-1450 | Stretching of the pyridine and phenoxy rings |

| ν(C-O-C) | 1250, 1040 | Asymmetric and symmetric stretching of the ether linkage |

| δ(N-H) | 1600 | Scissoring of the amino group |

Applications of 6 2 Methoxy 4 Methylphenoxy Pyridin 3 Amine in Advanced Chemical Research

As a Versatile Building Block in Complex Organic Synthesis

The structural features of 6-(2-methoxy-4-methylphenoxy)pyridin-3-amine make it a valuable intermediate in synthetic organic chemistry. The presence of multiple functional groups—the pyridine (B92270) nitrogen, the primary amine, and the substituted phenoxy moiety—provides several reaction sites for constructing more elaborate molecular architectures.

The 3-aminopyridine (B143674) scaffold is a well-established starting point for the synthesis of a wide array of fused heterocyclic systems. The primary amine group can participate in various cyclization reactions. For instance, it can react with diketones, ketoesters, or other bifunctional electrophiles to construct new rings fused to the pyridine core. This approach is a common strategy for producing pyridothienopyrimidines and related heterocycles from aminopyridine precursors. researchgate.net

The reactivity of the amine group allows it to be transformed into other functionalities, such as an isothiocyanate, which can then undergo intramolecular cyclization to yield fused thiazole (B1198619) or pyrimidine (B1678525) rings. researchgate.net Furthermore, the amine can be diazotized and substituted, or it can act as a nucleophile in reactions to build complex systems like pyrrolo uni.lupyrido[2,4-d]pyrimidin-6-ones. semanticscholar.org The specific substituents on this compound—the methoxy (B1213986) and methyl groups on the phenoxy ring—can influence the electronic properties and steric environment of the molecule, thereby guiding the regioselectivity of these cyclization reactions and imparting specific physical properties to the final heterocyclic products.

Beyond fused heterocycles, this compound serves as a key component in multi-step synthetic sequences aimed at non-biological complex molecules. The primary amine is a versatile handle for introducing a variety of substituents via nucleophilic displacement reactions. rsc.org It can be readily alkylated or acylated to introduce new side chains, a fundamental step in building molecular complexity.

The strategic placement of the amine and the ether linkage allows for differentiated reactivity. For example, the amine can be protected while modifications are made elsewhere on the molecule, or it can be the initial point of a synthetic cascade. The bulky 2-methoxy-4-methylphenoxy group is not merely a passive substituent; it plays a crucial role in defining the three-dimensional shape and solubility of the synthetic intermediates and final products, which is critical for controlling reactivity and facilitating purification in multi-step sequences. researchgate.net This level of control is essential in the construction of precisely defined, non-biological molecular scaffolds for materials science or supramolecular chemistry applications.

In Coordination Chemistry and Metal-Organic Frameworks

The nitrogen atoms in this compound—one in the pyridine ring and one in the exocyclic amine—are potential coordination sites for metal ions, positioning the molecule as a valuable ligand in coordination chemistry.

The amine group of this compound can be readily condensed with aldehydes or ketones to form Schiff base ligands. nih.govnih.gov These ligands, which contain an imine (-CH=N-) group, are highly effective in coordinating with transition metals like copper(II) and zinc(II). nih.gov The resulting metal complexes often exhibit significant catalytic activity.

The pyridine nitrogen and the imine nitrogen of the derived Schiff base can act as a bidentate chelator, stabilizing the metal center. The electronic properties of the ligand, influenced by the methoxy and methyl substituents, can be fine-tuned to modulate the catalytic activity of the metal complex in reactions such as C-H activation or cross-coupling. The table below shows examples of metal complexes formed from analogous aminopyridine-derived Schiff base ligands, illustrating the potential of this molecular class.

| Aminopyridine Precursor | Schiff Base Formed With | Metal Ion | Resulting Complex Type | Reference |

|---|---|---|---|---|

| 5-nitropyridine-2-amine | 4-hydroxy-3-methoxybenzaldehyde | Cu(II), Zn(II) | Bidentate Schiff base complex | nih.gov |

| 6-methoxypyridine-3-amine | pyrrole-2-carbaldehyde | Co(II), Cu(II) | Bidentate Schiff base complex | nih.gov |

Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The ditopic nature of this compound, with its pyridine nitrogen and amine group, makes it a candidate for use as a linker or modulator in MOF synthesis. mdpi.comresearchgate.net

When incorporated into a MOF structure, the pyridine nitrogen can coordinate directly to the metal center. researchgate.net The bulky 2-methoxy-4-methylphenoxy group would project into the pores of the framework, influencing the pore size, shape, and chemical environment. This could be leveraged to create MOFs with tailored properties for the selective storage or separation of specific chemical guests. For instance, the electron-rich aromatic rings could offer favorable interactions for capturing small organic molecules. Post-synthetic modification of the amine group could further functionalize the pores, enhancing selectivity or introducing catalytic sites. nih.gov

As a Fluorescent Probe or Optical Sensor Component (Focus on chemical sensing, not biological imaging)

Aminopyridine derivatives are known to exhibit fluorescence, and their photophysical properties are highly sensitive to their chemical environment. nih.gov This makes them promising scaffolds for the development of fluorescent probes and chemical sensors.

Unsubstituted pyridin-2-amine itself has a high quantum yield, and the introduction of substituents can further tune its optical properties. nih.gov The extended π-system in this compound, involving both the pyridine and phenoxy rings, is expected to result in absorption and emission at longer wavelengths compared to simpler aminopyridines. The electron-donating methoxy group would likely enhance the fluorescence quantum yield.

This molecule could function as a chemical sensor if the binding of a specific analyte to either the pyridine nitrogen or the amine group were to cause a detectable change in its fluorescence—such as quenching, enhancement, or a wavelength shift. For example, protonation of the nitrogen atoms or coordination to a metal ion could significantly alter the electronic structure and, consequently, the fluorescence output. The table below details the fluorescent properties of several substituted aminopyridines, providing a basis for predicting the potential performance of this compound as a fluorophore. nih.gov

| Aminopyridine Derivative (Substituent on Amine) | Excitation Wavelength (λex, nm) | Emission Wavelength (λem, nm) | Quantum Yield (Φ) |

|---|---|---|---|

| Tertiary Butyl | 390 | 480 | 0.34 |

| Benzyl | 390 | 480 | 0.44 |

| Cyclohexyl | 390 | 480 | 0.31 |

| 4-(trifluoromethyl)phenyl | 390 | 485 | 0.32 |

Advanced Analytical Methodologies for Detection and Quantification of 6 2 Methoxy 4 Methylphenoxy Pyridin 3 Amine in Research Matrices

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is a cornerstone of chemical analysis, offering powerful tools for the separation, identification, and purification of compounds. For pyridine (B92270) derivatives, techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are indispensable. researchgate.net

Reverse-Phase HPLC (RP-HPLC) is a widely used and effective method for the analysis of polar aromatic compounds like 6-(2-methoxy-4-methylphenoxy)pyridin-3-amine. researchgate.net The development of a reliable HPLC method involves the systematic optimization of several parameters, including the stationary phase (column), mobile phase composition, flow rate, and detector wavelength.

A typical method for a pyridine derivative would employ a C18 (octadecyl) column, which provides a nonpolar stationary phase suitable for retaining the analyte. nih.gov The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol. nih.govresearchgate.net The buffer's pH can be adjusted to control the ionization state of the amine group, thereby influencing its retention time. Detection is commonly achieved using a UV spectrophotometer, as the aromatic rings in the molecule absorb strongly in the UV region. nih.gov

Once developed, the method must be validated according to established guidelines (e.g., International Council for Harmonisation - ICH) to ensure it is fit for its intended purpose. researchgate.net Validation encompasses testing for specificity, linearity, range, accuracy, precision, and robustness.

Table 1: Illustrative HPLC Method Parameters and Validation Summary

| Parameter | Typical Condition / Specification | Reference |